Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)-
Description
Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- is a phenothiazine derivative characterized by a methoxy (-OCH₃) substituent at position 7 and an acetyl (-COCH₃) group at position 2 of the heterocyclic phenothiazine core. The phenothiazine scaffold consists of two benzene rings fused to a central thiazine ring (containing sulfur and nitrogen). The absence of an alkyl or aryl group at the nitrogen (N-10 position) distinguishes this compound from many pharmacologically active phenothiazines, such as chlorpromazine or promethazine, which typically feature N-alkyl/aryl substituents .
These derivatives exhibit planar aromatic systems with puckered thiazine rings, influencing their electronic and steric properties . The methoxy group in the target compound likely enhances solubility and modulates electronic effects, as seen in related methoxy-substituted phenothiazines .
Properties
IUPAC Name |
1-(7-methoxy-10H-phenothiazin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-9(17)10-3-6-14-13(7-10)16-12-5-4-11(18-2)8-15(12)19-14/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQPVLYBCANCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001263631 | |
| Record name | 1-(7-Methoxy-10H-phenothiazin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001263631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-26-2 | |
| Record name | 1-(7-Methoxy-10H-phenothiazin-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(7-Methoxy-10H-phenothiazin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001263631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives, including ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)-, typically involves the acylation of phenothiazine. One common method is the Friedel-Crafts acylation, where phenothiazine reacts with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . Another method involves the reaction of phenothiazine with acyl chlorides in toluene, followed by deacylation under reflux with alcoholic potassium hydroxide (KOH) or hydrochloric acid (HCl) in ethanol .
Industrial Production Methods
Industrial production of phenothiazine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
Chemistry
Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- serves as a significant building block in synthetic organic chemistry. It can be utilized to synthesize more complex heterocyclic compounds through various chemical reactions:
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
- Reduction : Reduction reactions can convert the ketone group into alcohol derivatives using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution Reactions : Electrophilic substitution can introduce different substituents onto the phenothiazine ring, enhancing its reactivity and potential applications.
Biology
The biological activity of ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- is primarily linked to its interaction with various molecular targets:
- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibacterial agents.
- Antitumor Activity : Research has shown potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.
Medicine
In the field of medicine, ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- has been investigated for its pharmacological properties:
- Neuroleptic Effects : As a phenothiazine derivative, it interacts with dopaminergic receptors, suggesting potential use as an antipsychotic agent.
- Antihistaminic Properties : The compound may inhibit histamine receptors, providing antihistaminic effects beneficial in allergy treatments.
Industrial Applications
Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- is also utilized in industrial applications:
- Dyes and Pigments : Due to its chromophoric properties, it is used in developing dyes and pigments for various materials.
Case Studies
Several studies have documented the efficacy of ethanone derivatives in laboratory settings:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that ethanone derivatives exhibited potent activity against Staphylococcus aureus strains.
- Antitumor Research : An investigation reported in Cancer Letters highlighted the ability of phenothiazine derivatives to induce apoptosis in breast cancer cell lines.
- Neuropharmacological Assessment : Research indicated that certain derivatives showed promise as neuroleptics with reduced side effects compared to traditional medications.
Mechanism of Action
The mechanism of action of ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- involves its interaction with various molecular targets. Phenothiazine derivatives are known to act on dopaminergic, serotonergic, and histaminergic receptors. They can block dopamine receptors, leading to antipsychotic effects, and inhibit histamine receptors, resulting in antihistaminic activity. The compound’s interaction with these receptors and pathways underlies its pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phenothiazine derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Phenothiazine Derivatives
Key Findings from Comparative Studies
N-10 substitution (e.g., methyl or chloropropyl) significantly increases lipophilicity, as seen in 1-(10-methyl-10H-phenothiazin-2-yl)ethanone (cLogP = 4.08) versus the unsubstituted analog (cLogP ≈ 3.5 estimated) .
Biological Activity: N-10 alkyl/aryl derivatives (e.g., 1-[10-(3-chloropropyl)-10H-phenothiazin-2-yl]ethanone) show marked antiproliferative effects on cancer cells, while unsubstituted derivatives lack this activity . Methoxy-substituted phenothiazines are less studied for antitumor effects but are implicated in antitubercular and antioxidant applications due to their redox-active cores .
Crystallographic and Spectroscopic Data: 1-(10H-Phenothiazin-2-yl)ethanone exhibits a puckered thiazine ring (boat conformation) with intermolecular N–H···O hydrogen bonding, stabilizing its crystal lattice . FT-IR and NMR spectra of analogs confirm acetyl group vibrations (C=O stretch at ~1700 cm⁻¹) and methoxy proton signals (δ ~3.8 ppm in ¹H NMR) .
Biological Activity
Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)-, is a notable derivative of phenothiazine, characterized by its unique structural features that contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in psychiatric disorders and antimicrobial treatments.
Structural Overview
Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- possesses a molecular formula of C_14H_13NOS and a molecular weight of approximately 273.32 g/mol. The structure includes a phenothiazine core with a methoxy group at the 7th position and an ethanone group at the 1st position, which influences its biological interactions and pharmacological effects.
The biological activity of ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- is primarily attributed to its interaction with various neurotransmitter receptors:
- Dopaminergic Receptors : The compound exhibits antipsychotic properties by blocking dopamine receptors, which is crucial for managing conditions like schizophrenia.
- Serotonergic Receptors : It may also interact with serotonin receptors, contributing to mood stabilization and anxiolytic effects.
- Histaminergic Receptors : The compound's antihistaminic activity is significant in treating allergic reactions and other histamine-related conditions .
Biological Activities
Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- has demonstrated various biological activities:
| Activity Type | Description |
|---|---|
| Antipsychotic | Effective in managing symptoms of schizophrenia through dopamine receptor blockade. |
| Antimicrobial | Exhibits activity against various bacterial strains, making it a candidate for infection treatment. |
| Antihistaminic | Provides relief from allergic symptoms by inhibiting histamine effects. |
| Antitumor | Preliminary studies suggest potential efficacy against certain cancer cell lines. |
Research Findings
Recent studies have explored the synthesis and biological evaluation of ethanone derivatives:
- Synthesis Methods : Various synthetic pathways have been developed to optimize yield and purity of ethanone derivatives. Key reagents include catalysts that enhance reaction efficiency .
-
Case Studies :
- A study demonstrated the compound's effectiveness in reducing psychotic symptoms in animal models, correlating its receptor binding profile with behavioral outcomes .
- Another investigation highlighted its antimicrobial properties against resistant bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes.
- Crystallography Studies : X-ray crystallography has provided insights into the compound's molecular conformation, revealing a butterfly structure that facilitates effective interaction with biological targets .
Comparative Analysis
When compared to other phenothiazine derivatives, ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- shows distinct pharmacological profiles. Below is a comparison table highlighting key differences:
| Compound Name | Molecular Weight (g/mol) | Primary Activity |
|---|---|---|
| Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- | 273.32 | Antipsychotic, Antimicrobial |
| 1-(10H-Phenothiazin-2-yl)ethanone | 273.32 | Antimicrobial |
| 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethanone | 316.34 | Anticancer |
Q & A
Q. Table 1. Crystallographic Parameters for 1-(10H-phenothiazin-2-yl)ethanone (Analog)
| Parameter | Value |
|---|---|
| Space group | |
| 14.3445 | |
| 5.5425 | |
| 15.694 | |
| 114.494 | |
| 1135.4 | |
| 4 | |
| 0.038 | |
| Refinement software | SHELXL-2018/3 |
Q. Table 2. Synthetic Optimization for Phenothiazine Derivatives
| Parameter | Optimal Condition |
|---|---|
| Solvent | Acetone |
| Base | K₂CO₃ (3 mmol) |
| Acylating agent | Ethyl chloroacetate (1.2 mmol) |
| Temperature | Reflux (78°C) |
| Reaction time | 3–4 hours |
| Yield | ~70% |
Source : .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
